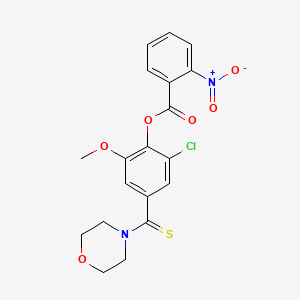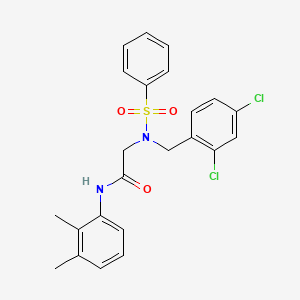
N~2~-(2,4-dichlorobenzyl)-N-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(2,4-dichlorobenzyl)-N-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound characterized by the presence of multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-dichlorobenzyl)-N-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of intermediate compounds.
Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule, often with the elimination of a small molecule such as water.
Sulfonylation Reactions:
Industrial Production Methods
Industrial production of N2-(2,4-dichlorobenzyl)-N-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(2,4-dichlorobenzyl)-N-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution Reactions: These reactions involve the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of N2-(2,4-dichlorobenzyl)-N-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide include:
Oxidizing Agents: Such as potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reducing Agents: Such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~).
Substituting Agents: Such as halogens (Cl~2~, Br2) and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N~2~-(2,4-dichlorobenzyl)-N-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N2-(2,4-dichlorobenzyl)-N-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, and cell division.
Comparación Con Compuestos Similares
N~2~-(2,4-dichlorobenzyl)-N-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be compared with other similar compounds, such as:
N~2~-(2,4-dichlorobenzyl)-N-(2,3-dimethylphenyl)glycinamide: Lacks the phenylsulfonyl group, which may affect its chemical properties and biological activity.
N~2~-(2,4-dichlorobenzyl)-N-(phenylsulfonyl)glycinamide: Lacks the 2,3-dimethylphenyl group, which may influence its reactivity and interactions with molecular targets.
N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide: Lacks the 2,4-dichlorobenzyl group, which may alter its chemical stability and biological effects.
Propiedades
IUPAC Name |
2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O3S/c1-16-7-6-10-22(17(16)2)26-23(28)15-27(14-18-11-12-19(24)13-21(18)25)31(29,30)20-8-4-3-5-9-20/h3-13H,14-15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUXVIHLAPCDHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B3668993.png)
![N-(4-iodophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3668995.png)
![3-bromo-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B3669013.png)
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3669014.png)
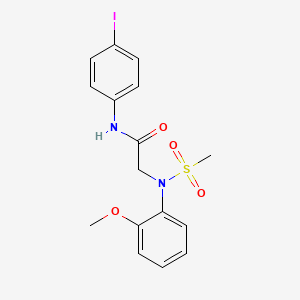
![2,4-dichloro-N-(3-{[(4-ethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3669021.png)
![N-(2,4-DIMETHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3669031.png)
![(2E)-3-(2,4-dichlorophenyl)-N-[3-(propanoylamino)phenyl]prop-2-enamide](/img/structure/B3669034.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B3669048.png)
![ETHYL 4-(5-{[2-(4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-2-FURYL)BENZOATE](/img/structure/B3669054.png)
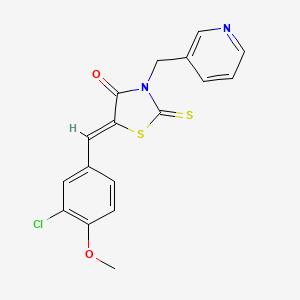
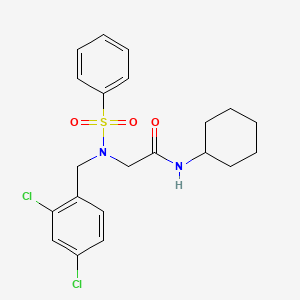
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3669068.png)
